molecular formula C19H31N3O2S B2866541 1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane CAS No. 825608-09-1

1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane

Cat. No.: B2866541
CAS No.: 825608-09-1
M. Wt: 365.54
InChI Key: LYMFRBIZGHZFCS-UHFFFAOYSA-N
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Description

1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane is a chemical compound with the molecular formula C18H30N2O2S. It is known for its unique structure, which includes a mesityl group attached to a piperazine ring, further connected to an azepane ring via a sulfonyl linkage.

Preparation Methods

The synthesis of 1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane typically involves multiple steps, starting with the preparation of the mesityl piperazine intermediate. This intermediate is then reacted with azepane under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane undergoes various chemical reactions, including:

Scientific Research Applications

1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane involves its interaction with specific molecular targets, such as enzymes or receptors. The mesityl group enhances its binding affinity, while the piperazine and azepane rings provide structural stability. This compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

1-[[4-(2,4,6-trimethylphenyl)-1-piperazinyl]sulfonyl]azepane can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2S/c1-16-14-17(2)19(18(3)15-16)20-10-12-22(13-11-20)25(23,24)21-8-6-4-5-7-9-21/h14-15H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYMFRBIZGHZFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)N3CCCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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